2-(3-(Trifluoromethyl)benzamido)acetic acid
2-(3-(Trifluoromethyl)benzamido)acetic acid
M-Trifluoromethylhippuric acid is a N-acylglycine. It derives from a N-benzoylglycine.
Brand Name:
Vulcanchem
CAS No.:
17794-48-8
VCID:
VC21035359
InChI:
InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-2-6(4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
SMILES:
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(=O)O
Molecular Formula:
C10H8F3NO3
Molecular Weight:
247.17 g/mol
2-(3-(Trifluoromethyl)benzamido)acetic acid
CAS No.: 17794-48-8
Cat. No.: VC21035359
Molecular Formula: C10H8F3NO3
Molecular Weight: 247.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | M-Trifluoromethylhippuric acid is a N-acylglycine. It derives from a N-benzoylglycine. |
|---|---|
| CAS No. | 17794-48-8 |
| Molecular Formula | C10H8F3NO3 |
| Molecular Weight | 247.17 g/mol |
| IUPAC Name | 2-[[3-(trifluoromethyl)benzoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-2-6(4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) |
| Standard InChI Key | ZDGGJQMSELMHLK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator